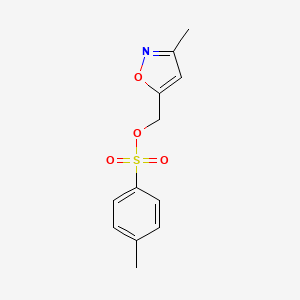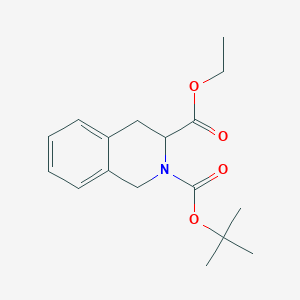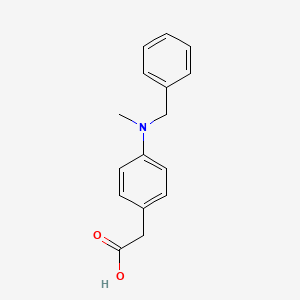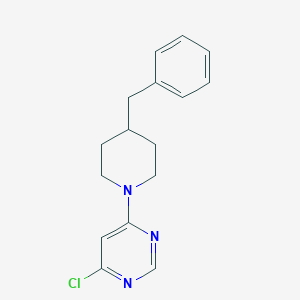![molecular formula C14H17FN4 B15357425 4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B15357425.png)
4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyrrolidine ring, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between hydrazine hydrate and an appropriate ketone or aldehyde can yield the triazole ring.
-
Introduction of the Pyrrolidine Ring: : The pyrrolidine ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable halogenated precursor with a pyrrolidine derivative.
-
Attachment of the Fluorophenyl Group: : The fluorophenyl group can be attached via a Friedel-Crafts alkylation reaction. This involves the reaction of a fluorobenzene derivative with an alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially yielding reduced triazole derivatives or defluorinated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced triazole derivatives, defluorinated products.
Substitution: Substituted triazole derivatives, substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole has been studied for various scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its triazole and pyrrolidine moieties which are known to exhibit antimicrobial, antifungal, and anticancer activities.
Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its unique structural features.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can act as a bioisostere for amides or esters, enhancing binding affinity and specificity. The fluorophenyl group can increase lipophilicity and membrane permeability, while the pyrrolidine ring can contribute to the overall conformational flexibility and binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole
- 4-[(4-Bromophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole
- 4-[(4-Methylphenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole
Uniqueness
4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and improve the compound’s overall efficacy compared to its chloro, bromo, or methyl analogs.
Propiedades
Fórmula molecular |
C14H17FN4 |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
4-[(4-fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C14H17FN4/c1-10-17-18-14(13-3-2-8-16-13)19(10)9-11-4-6-12(15)7-5-11/h4-7,13,16H,2-3,8-9H2,1H3 |
Clave InChI |
LTSJLNLVIPSREO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1CC2=CC=C(C=C2)F)C3CCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic Acid](/img/structure/B15357368.png)


![6-Ethyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B15357387.png)

![Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15357398.png)
![[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methanol](/img/structure/B15357407.png)


![1-[2-Fluoro-4-(oxolan-2-ylmethoxy)phenyl]piperazine](/img/structure/B15357434.png)

